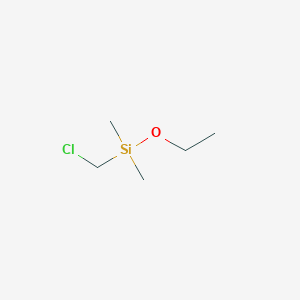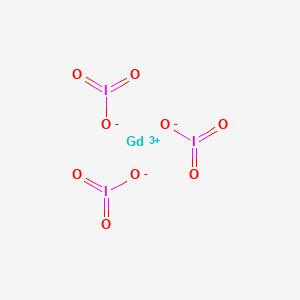
Calcium di(hydrogensulphide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium di(hydrogensulphide) is a chemical compound with the formula Ca(HS)2. It is a colorless and odorless gas that is soluble in water. Calcium di(hydrogensulphide) has been of interest to researchers due to its potential applications in various fields such as biomedical research, environmental science, and material science.
Mecanismo De Acción
The exact mechanism of action of calcium di(hydrogensulphide) is not fully understood. However, it is believed to act by increasing the production of nitric oxide (NO) in the body. NO is a potent vasodilator that relaxes blood vessels and improves blood flow. Calcium di(hydrogensulphide) may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Calcium di(hydrogensulphide) has been shown to have a number of biochemical and physiological effects in animal models. These include:
- Improving blood flow and reducing blood pressure
- Reducing inflammation
- Protecting against oxidative stress
- Improving glucose metabolism
- Enhancing cognitive function
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using calcium di(hydrogensulphide) in lab experiments is its high solubility in water, which makes it easy to administer to animals or cells. It is also relatively stable and non-toxic at low concentrations. However, its high reactivity with other chemicals and sensitivity to light and heat can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on calcium di(hydrogensulphide). These include:
- Investigating its potential as a therapeutic agent for various diseases, including hypertension, diabetes, and Alzheimer's disease
- Studying its effects on other physiological systems, such as the immune system and the nervous system
- Developing new methods for synthesizing and purifying the compound
- Exploring its potential applications in material science, such as in the production of semiconductors and catalysts.
Métodos De Síntesis
Calcium di(hydrogensulphide) can be synthesized by reacting calcium hydride (CaH2) with hydrogen sulphide (H2S) gas. The reaction takes place at high pressure and high temperature, typically in the range of 200-300 °C and 50-100 atm. The resulting product is a white solid that can be purified by sublimation.
Aplicaciones Científicas De Investigación
Calcium di(hydrogensulphide) has shown potential for use in biomedical research as a vasodilator and anti-inflammatory agent. It has been shown to improve blood flow and reduce inflammation in animal models of various diseases, including hypertension, diabetes, and Alzheimer's disease.
Propiedades
Número CAS |
12133-28-7 |
|---|---|
Nombre del producto |
Calcium di(hydrogensulphide) |
Fórmula molecular |
Ca(HS)2 CaH2S2 |
Peso molecular |
106.2 g/mol |
Nombre IUPAC |
calcium;sulfanide |
InChI |
InChI=1S/Ca.2H2S/h;2*1H2/q+2;;/p-2 |
Clave InChI |
YAECNLICDQSIKA-UHFFFAOYSA-L |
SMILES |
[SH-].[SH-].[Ca+2] |
SMILES canónico |
[SH-].[SH-].[Ca+2] |
Otros números CAS |
12133-28-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)



